molecular formula C56H117NO4Si2 B12839358 -4-Octadecanol

-4-Octadecanol"

Cat. No.: B12839358
M. Wt: 924.7 g/mol
InChI Key: ZAYSEZBMOHYFQA-VZANENCWSA-N
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Description

-4-Octadecanol" is a useful research compound. Its molecular formula is C56H117NO4Si2 and its molecular weight is 924.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality -4-Octadecanol" suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about -4-Octadecanol" including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H117NO4Si2

Molecular Weight

924.7 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C56H117NO4Si2/c1-14-16-18-20-22-24-26-28-29-30-31-32-33-34-35-36-37-38-39-41-43-45-47-49-52(58)57-51(3)53(60-62(10,11)54(4,5)6)56(59,61-63(12,13)55(7,8)9)50-48-46-44-42-40-27-25-23-21-19-17-15-2/h51,53,59H,14-50H2,1-13H3,(H,57,58)/t51-,53-,56+/m0/s1

InChI Key

ZAYSEZBMOHYFQA-VZANENCWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H]([C@](CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C(CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Academic Research Perspectives and Overview of Octadecanol Isomers

Current State of Research on Octadecanol Isomers

The current body of scientific literature on octadecanol isomers is heavily skewed towards 1-octadecanol. wikipedia.orgnih.govatamanchemicals.com This primary alcohol, with its hydroxyl group at the terminal position of the 18-carbon chain, is a versatile ingredient used as an emollient, emulsifier, and thickener. atamanchemicals.comgoldenagri.com.sgchemicalbook.com Its physical and chemical properties are well-documented, and its applications are vast, ranging from personal care products to lubricants and resins. atamanchemicals.comwikipedia.org

In contrast, dedicated studies on 4-octadecanol (B8500210), a secondary alcohol, are sparse. Much of the available information is limited to its basic chemical and physical properties found in chemical databases. nih.gov 4-Octadecanol is identified as a secondary fatty alcohol, where the hydroxyl group is attached to the fourth carbon atom of the octadecane (B175841) chain. nih.gov While research on branched-chain fatty alcohols, in general, suggests they possess unique properties that can make them suitable for various applications, specific investigations into 4-octadecanol are not prominent. ontosight.aiontosight.ai The study of isomers is significant in fields like pharmacology, where different stereoisomers of a drug can have vastly different effects. nih.govresearchgate.net However, this level of detailed investigation has not been broadly applied to industrial chemicals like the isomers of octadecanol.

A comparative look at the physical properties of octadecanol isomers reveals differences that can be attributed to the position of the hydroxyl group.

Property1-Octadecanol4-Octadecanol
Molecular FormulaC18H38OC18H38O
Molar Mass270.50 g/mol270.5 g/mol
Melting Point59.8 °CNot available
Boiling Point336 °CNot available

Data for 1-Octadecanol sourced from multiple references. wikipedia.orgchemicalbook.comoecd.orgchemeo.comnist.gov Data for 4-Octadecanol sourced from PubChem. nih.gov

Historical Development of Octadecanol Research in Chemical Sciences

The study of fatty alcohols began to gain commercial traction in the early 20th century. wikipedia.org Initially, they were produced by the reduction of wax esters. wikipedia.org A significant advancement came in the 1930s with the commercialization of catalytic hydrogenation, which enabled the conversion of fatty acid esters, such as those from tallow, into alcohols. wikipedia.org The mid-20th century saw the rise of petrochemicals as a primary source for chemical production, further expanding the availability of synthetic fatty alcohols. wikipedia.org

Throughout this historical development, the focus has predominantly been on linear, primary alcohols due to their utility in producing detergents and surfactants. wikipedia.org The investigation into the polymorphism of n-alkanols, including 1-octadecanol, has been a subject of academic interest, with studies dating back to the mid-20th century exploring their crystalline structures and phase transitions. researchgate.netacs.org Research into the biological actions of alcohols, and the relationship between carbon chain length and biological potency, has also been a long-standing field of inquiry. nih.gov However, this historical research has largely centered on straight-chain primary alcohols, with less attention paid to secondary isomers like 4-octadecanol.

Interdisciplinary Significance and Emerging Research Frontiers

While direct research on 4-octadecanol is limited, the broader class of long-chain and branched fatty alcohols has interdisciplinary significance. Fatty alcohols are fundamental components in the production of surfactants and detergents. wikipedia.orgfosfa.org Their amphipathic nature allows them to act as nonionic surfactants, finding use as emulsifiers, emollients, and thickeners in the cosmetics and food industries. wikipedia.org

Emerging research frontiers for long-chain fatty alcohols include their potential antimicrobial properties. wisdomlib.org Studies have investigated the antibacterial activity of various long-chain fatty alcohols, noting that the effectiveness can vary with the length of the carbon chain. nih.gov For instance, certain long-chain alcohols have shown activity against Staphylococcus aureus. nih.gov This suggests a potential, yet unexplored, avenue for research into the biological activities of octadecanol isomers like 4-octadecanol.

The branched structure of some fatty alcohols can impart different physical properties compared to their linear counterparts, such as lower melting points and different solubility profiles, which can be advantageous in certain formulations. ontosight.ai The exploration of these structure-property relationships in less common isomers like 4-octadecanol could open up new applications in materials science and formulation chemistry.

Synthetic Methodologies and Chemical Transformations of Octadecanol

Catalytic Hydrogenation Approaches for Octadecanol Production

The production of 1-octadecanol through catalytic hydrogenation represents a significant pathway in the chemical industry, offering a more environmentally friendly alternative to traditional petrochemical processes. mdpi.com This approach typically involves the conversion of fatty acid esters, such as ethyl stearate (B1226849), into the corresponding fatty alcohol. mdpi.comresearchgate.net

Heterogeneous Catalysis for Fatty Alcohol Synthesis from Esters (e.g., ethyl stearate)

The hydrogenation of ethyl stearate (ES) to 1-octadecanol (C18OH) serves as a model reaction for the synthesis of fatty alcohols from fatty acid esters. mdpi.com This process utilizes heterogeneous catalysts, which are crucial for achieving high conversion and selectivity. researchgate.net The use of nanosized ruthenium (Ru) supported on tungstated zirconia (W/Zr) has been demonstrated as an effective catalytic system for this transformation. mdpi.comresearchgate.net The reaction is typically carried out in a batch reactor under controlled temperature and hydrogen pressure, for instance at 175 °C and 40 bar of H₂. mdpi.com While various catalysts based on copper have been historically used for ester hydrogenolysis, recent research has also explored the use of precious metals. researchgate.net

The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired fatty alcohol product, minimizing the formation of byproducts. mdpi.com For example, the hydrogenation of stearic acid can be directed to form 1-octadecanol using bimetallic palladium-tin supported on carbon catalysts. bcrec.id However, the hydrogenation of fatty acid esters is often preferred over the direct hydrogenation of fatty acids due to the harsh reaction conditions required for the latter. researchgate.net

Development and Optimization of Catalyst Systems (e.g., Ru on tungstated zirconia)

Significant research has been dedicated to the development and optimization of catalyst systems to enhance the efficiency of fatty alcohol production. A notable example is the use of nanosized ruthenium (Ru) supported on tungstated zirconia (WOₓ/ZrO₂). mdpi.com Characterization of these catalysts has shown a high dispersion of Ru nanoparticles on the tungstated zirconia surface, which contributes to their catalytic activity. mdpi.comresearchgate.net

A key finding in the optimization of these catalysts is the synergistic effect between ruthenium and tungsten species. mdpi.com An appropriate Ru/W ratio has been found to significantly enhance both the hydrogenating activity and the selectivity towards 1-octadecanol. mdpi.com This synergy is associated with the formation of WO₃ nanoparticles. mdpi.com Furthermore, the tungstated zirconia support, primarily in its tetragonal phase, in conjunction with Zr-stabilized WO₃ clusters, leads to a higher concentration of Brønsted acid sites, which in turn results in higher octadecanol dehydration rates. rsc.org The addition of small amounts of platinum (Pt) can further increase the Brønsted acid site concentrations by stabilizing partly reduced tungstates. rsc.org Studies have also explored other promoters for Ru-based catalysts, such as tin (Sn), which can improve conversion and selectivity for the production of fatty alcohols from methyl oleate. mdpi.com

Table 1: Effect of Different Ru-based Catalysts on Ethyl Stearate (ES) Hydrogenation

CatalystES Conversion (%)Selectivity to 1-Octadecanol (%)Reaction Conditions
Ru(1.3)/W(33)/Zr~95~98175 °C, 40 bar H₂, 24 h
Ru/ZrO₂Data not availableData not availableData not available

Mechanistic Insights into Ester Hydrogenolysis and Aldehyde Hydrogenation Pathways

The formation of 1-octadecanol from the hydrogenation of ethyl stearate is understood to proceed through a primary reaction pathway involving two main steps. mdpi.com The first step is the ester hydrogenolysis, where the ester is converted to an aldehyde intermediate, octadecanal (B32862). mdpi.comnih.gov This is followed by the subsequent hydrogenation of the aldehyde to the final fatty alcohol product, 1-octadecanol. mdpi.comnih.gov

This primary route is considered the main pathway for fatty alcohol formation, as opposed to a minor pathway that might involve the reduction of a carboxylic acid. mdpi.com The introduction of acidity by the tungsten in the catalyst is not sufficient to make the ester hydrolysis reaction competitive, thus the formation of fatty alcohol from the hydrogenation of stearic acid remains a minority route. mdpi.com The interconversion of fatty alcohol and fatty acid proceeds through a fatty aldehyde intermediate. nih.gov The reduction of acyl-CoA to fatty alcohol, catalyzed by fatty acyl-CoA reductase (FAR), also appears to proceed via an aldehyde intermediate. nih.gov

Biosynthetic Pathways and Microbial Engineering for Octadecanol Production

The production of 1-octadecanol and other fatty alcohols through biosynthetic routes in microorganisms has emerged as a promising and sustainable alternative to chemical synthesis. frontiersin.org This approach leverages the metabolic pathways of various prokaryotic and eukaryotic organisms, which can be engineered to enhance the production of these valuable oleochemicals. frontiersin.org

Elucidation of Fatty Alcohol Biosynthesis Pathways in Prokaryotic Systems (e.g., Synechocystis sp. PCC 6803, E. coli)

In prokaryotic systems like the cyanobacterium Synechocystis sp. PCC 6803 and the bacterium Escherichia coli, significant strides have been made in understanding and engineering fatty alcohol biosynthesis. frontiersin.orgnih.gov In Synechocystis sp. PCC 6803, the photosynthetic production of fatty alcohols has been improved by expressing the fatty acyl-CoA reductase gene maqu_2220 from the marine bacterium Marinobacter aquaeolei VT8. nih.gov This enzyme can catalyze the reduction of fatty acyl-CoA or acyl-ACP to fatty alcohols. nih.gov To further channel the metabolic flux towards fatty alcohol production, genes involved in competing pathways, such as hydrocarbon biosynthesis, have been knocked out. nih.govisaaa.org Specifically, deleting the aldehyde-deformylating oxygenase gene (sll0208) and the acyl-ACP reductase gene (sll0209) has been shown to increase fatty alcohol productivity. nih.gov

Escherichia coli, which does not naturally produce fatty alcohols, has been successfully engineered to become a fatty alcohol producer. frontiersin.org The general strategy involves the heterologous expression of enzymes that can convert intermediates of the fatty acid synthesis pathway into fatty alcohols. nih.gov A common pathway involves the overexpression of a thioesterase to produce free fatty acids, an acyl-CoA ligase to convert them to fatty acyl-CoAs, and a fatty acyl-CoA reductase to produce fatty alcohols. nih.govnih.gov For instance, the co-expression of a modified 'tesA gene (thioesterase) and the fadD gene from E. coli along with the Maqu_2220 gene from Marinobacter aquaeolei VT8 has resulted in significant fatty alcohol production. nih.gov

Table 2: Genetically Engineered Prokaryotic Strains for Fatty Alcohol Production

OrganismGenetic ModificationKey Enzyme(s)Reported Titer/Yield
Synechocystis sp. PCC 6803Expression of maqu_2220, knockout of sll0208 and sll0209Fatty acyl-CoA reductase2.87 mg/g dry weight
Escherichia coliOverexpression of 'tesA, fadD, and Maqu_2220Thioesterase, Acyl-CoA ligase, Fatty acyl-CoA reductase1.725 g/L

Genetic Engineering and Metabolic Pathway Optimization in Eukaryotic Microorganisms (e.g., yeast)

The yeast Saccharomyces cerevisiae has been a primary focus for the metabolic engineering of fatty alcohol production in eukaryotic systems. nih.govillinois.edu A key strategy involves the expression of a fatty acyl-CoA reductase (FAR) to convert fatty acyl-CoAs, intermediates in lipid metabolism, into fatty alcohols. illinois.edu To enhance production, both structural and regulatory genes within the yeast's lipid metabolism have been manipulated. illinois.edu

One approach to optimize production is the overexpression of the acetyl-CoA carboxylase gene (ACC1), which increases the supply of malonyl-CoA, a key precursor for fatty acid synthesis. illinois.edu Additionally, knocking out negative regulators of phospholipid metabolism, such as RPD3, has been shown to further boost fatty alcohol titers. illinois.edu

Compartmentalization of the biosynthetic pathway within cellular organelles, such as the peroxisome, has also proven to be an effective strategy. nih.govnih.gov Targeting fatty acyl-CoA reductases to the peroxisomes can significantly improve the production of long-chain fatty alcohols. nih.gov This spatial regulation can be combined with temporal regulation, where the expression of key enzymes is dynamically controlled to match the cellular metabolic state, leading to further improvements in fatty alcohol production. nih.gov

Strategies for Enhancing Precursor Supply and Cofactor Availability in Bioproduction Systems

The microbial bioproduction of 1-octadecanol relies heavily on the efficient channeling of central carbon metabolism towards the fatty acid synthesis (FAS) pathway and ensuring a sufficient supply of necessary cofactors. Metabolic engineering strategies in model organisms like Saccharomyces cerevisiae and Escherichia coli have focused on augmenting the pools of the primary precursor, acetyl-CoA, and the key reducing cofactor, NADPH, which is essential for the reduction of fatty acyl-CoAs to fatty alcohols. nih.govfrontiersin.org

A primary strategy to boost the precursor supply is the overexpression of the enzyme acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the initial committed step in fatty acid biosynthesis. nih.gov In S. cerevisiae, overexpression of the native ACC1 gene has been shown to increase the production of related fatty alcohols. researchgate.netresearchgate.net Further enhancements have been achieved by engineering the cytosolic supply of acetyl-CoA through the expression of a heterologous ATP-dependent citrate (B86180) lyase, which provides an alternative route to generate this key precursor in the cytoplasm. researchgate.netnih.gov Additionally, eliminating competing pathways that drain the acyl-CoA pool, such as β-oxidation, is a common approach. In E. coli, this is often achieved by deleting the fadE gene, which encodes the acyl-CoA dehydrogenase, the first enzyme in the β-oxidation cycle. nih.gov

The conversion of fatty acyl-CoAs to 1-octadecanol is a reductive process that requires significant input of NADPH. nih.govatamanchemicals.com Therefore, strategies to increase the intracellular availability of NADPH are critical for high-yield production. One approach is to enhance the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of cellular NADPH. This can be accomplished by deleting genes that divert glucose-6-phosphate to other pathways, such as phosphoglucose (B3042753) isomerase (pgi), thereby redirecting carbon flux into the PPP. tandfonline.comkent.ac.uk Another effective method is the overexpression of NADP-dependent enzymes. For instance, expressing an NADP-dependent malic enzyme, which converts malate (B86768) to pyruvate (B1213749) while reducing NADP+ to NADPH, has been shown to modestly increase fatty alcohol titers. nih.gov More direct approaches include the heterologous expression of an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase or a nicotinamide (B372718) nucleotide transhydrogenase, which catalyzes the conversion of NADH to NADPH. atamanchemicals.com

Regulatory gene manipulation offers another layer of control. In yeast, knocking out transcriptional repressors involved in lipid metabolism, such as OPI1 and RPD3, can upregulate the expression of genes in the fatty acid and phospholipid biosynthesis pathways, leading to increased precursor availability and higher fatty alcohol production. researchgate.netembrapa.br These strategies, often employed in combination, aim to create a synergistic effect, rewiring the host's metabolism to function as an efficient cell factory for 1-octadecanol production. mdpi.com

Table 1: Metabolic Engineering Strategies for Enhanced Fatty Alcohol Precursor and Cofactor Supply

Target Area Strategy Gene/Enzyme Example Organism Effect Citations
Precursor Supply (Acetyl-CoA / Acyl-CoA) Overexpression of Acetyl-CoA Carboxylase ACC1 S. cerevisiae Increases malonyl-CoA pool, boosting fatty acid synthesis. researchgate.net, nih.gov, researchgate.net
Expression of ATP-Citrate Lyase ATP-dependent citrate lyase S. cerevisiae Increases cytosolic acetyl-CoA supply. nih.gov, researchgate.net
Deletion of Competing Pathways fadE (acyl-CoA dehydrogenase) E. coli Blocks β-oxidation, preserving the acyl-CoA pool. nih.gov
Deletion of Transcriptional Repressors OPI1, RPD3 S. cerevisiae Upregulates lipid biosynthesis pathways. researchgate.net, embrapa.br
Cofactor Availability (NADPH) Enhancing Pentose Phosphate Pathway pgi (phosphoglucose isomerase) deletion E. coli Redirects glucose flux to the PPP for NADPH generation. tandfonline.com, kent.ac.uk
Overexpression of NADP-dependent Enzymes NADP-dependent malic enzyme S. cerevisiae Generates NADPH from malate. nih.gov
Heterologous Cofactor Regeneration NADP+-dependent GAPDH; Transhydrogenase (pntAB) C. glutamicum; E. coli Increases the NADPH/NADP+ ratio. atamanchemicals.com

Derivatization and Functionalization Strategies Involving Octadecanol

Synthesis of Complex Esters and Phosphate Derivatives for Specialized Applications

1-Octadecanol serves as a versatile platform for the synthesis of various derivatives, particularly esters and phosphates, which find use in a broad range of specialized applications, from cosmetics to industrial surfactants. researchgate.net The long C18 alkyl chain imparts significant hydrophobicity, making these derivatives valuable as emollients, emulsifiers, and lubricants. nih.gov

Esterification is a primary method for modifying 1-octadecanol. Stearyl esters, such as stearyl heptanoate, are common components in cosmetic formulations like eyeliners. researchgate.netnih.gov The synthesis of these esters can be achieved through chemical catalysis or, increasingly, through enzymatic routes which offer milder reaction conditions and high selectivity. atamanchemicals.com For example, immobilized lipases like Novozym 435 have been successfully used for the solvent-free esterification of fatty acids with polyglycerols to produce surfactants. researchgate.net Similarly, enzymatic methods are employed to synthesize steryl esters of polyunsaturated fatty acids and sugar fatty acid esters, the latter of which are used as surfactants in food and pharmaceutical products. kent.ac.uknih.gov

Phosphate derivatives of 1-octadecanol are another important class of functionalized molecules, widely used as anionic surfactants. nih.gov These octadecyl phosphates can be synthesized by reacting 1-octadecanol with various phosphating agents, including phosphorus pentoxide (P₂O₅), polyphosphoric acid, or phosphorus oxychloride (POCl₃). tandfonline.comnih.gov The reaction conditions and the choice of reagent allow for control over the final product distribution, yielding mixtures of mono-octadecyl and di-octadecyl phosphates. tandfonline.com These phosphate esters exhibit amphiphilic properties, with the octadecyl chain acting as the hydrophobic tail and the phosphate group as the hydrophilic head. frontiersin.org This structure enables their use as effective emulsifiers, corrosion inhibitors, and antistatic agents in personal care products, industrial cleaners, and lubricants. frontiersin.orgatlantis-press.commdpi.com

Table 2: Synthesis and Applications of 1-Octadecanol Derivatives

Derivative Class Synthetic Method Example Derivative Key Applications Citations
Complex Esters Chemical or Enzymatic Esterification Stearyl Heptanoate Cosmetics (e.g., eyeliners) researchgate.net, nih.gov
Enzymatic Esterification (Lipase) Polyglycerol-2 Stearic Acid Esters Surfactants, Emulsifiers researchgate.net
Enzymatic Esterification (Lipase) Sugar Fatty Acid Esters Food and Pharmaceutical Surfactants nih.gov, orientjchem.org
Phosphate Derivatives Phosphation with P₂O₅ or POCl₃ Mono- and Di-octadecyl Phosphates Anionic Surfactants, Emulsifiers, Corrosion Inhibitors, Antistatic Agents tandfonline.com, frontiersin.org, mdpi.com, nih.gov
Reaction with Phosphoric Acid Esters Branched/Linear Octadecyl Phosphate-Triethanolamine Compounds Emulsifiers, Stabilizers (Personal Care), Corrosion Inhibitors (Industrial) atlantis-press.com

Controlled Oxidation Reactions to Carbonyl Compounds (e.g., octadecanal, octadecanoic acid)

The controlled oxidation of 1-octadecanol provides a direct synthetic route to valuable long-chain carbonyl compounds, specifically octadecanal (stearaldehyde) and octadecanoic acid (stearic acid). google.com This transformation is typically a sequential process where the primary alcohol is first oxidized to the aldehyde, which can then undergo further oxidation to the corresponding carboxylic acid. nih.govgoogle.com Achieving high selectivity for either the aldehyde or the acid product requires careful selection of catalysts and reaction conditions.

The selective oxidation of fatty alcohols to their corresponding acids is a key reaction for producing intermediates used in fine chemicals. nih.gov Heterogeneous catalysis is a preferred green chemistry approach for these transformations. nih.gov Supported metal oxide catalysts have shown significant efficacy in this area. For instance, a 5 wt.% cobalt oxide on silica (B1680970) (Co₃O₄/SiO₂) catalyst has been used for the solventless oxidation of 1-octadecanol to octadecanoic acid, achieving a high selectivity of 97.5% at 25% conversion using a molecular oxygen flow. mdpi.com The performance can be further enhanced by using a bicomponent catalyst; a 5% Cr-5% Co/SiO₂ system increased the conversion by 50% while maintaining near-total selectivity (99.9%) to the acid. mdpi.com

More recently, gold-based catalysts have emerged as highly effective for the selective oxidation of alcohols under milder, often base-free, conditions. An Au/TiO₂-anatase catalyst demonstrated excellent performance in the oxidation of fatty alcohols to fatty acids. nih.gov The reaction mechanism involves the synergistic action of electron-rich gold species and oxygen vacancies on the titania support, which facilitates the activation of the alcohol's C-H bond. nih.gov The process proceeds via the formation of the aldehyde as an intermediate, which is then rapidly oxidized to the final carboxylic acid product. nih.gov The primary challenge in the oxidation of long-chain fatty alcohols like 1-octadecanol is their lower reactivity compared to shorter-chain or activated alcohols, which necessitates the development of highly active and robust catalytic systems. mdpi.com

Table 3: Catalytic Systems for the Controlled Oxidation of 1-Octadecanol

Catalyst System Oxidant Primary Product Key Findings Citations
Co₃O₄/SiO₂ (5 wt.%) O₂ (flow) Octadecanoic Acid Achieved 25% conversion with 97.5% selectivity to the acid in a solventless system. mdpi.com
Cr-Co/SiO₂ (5%-5%) O₂ (flow) Octadecanoic Acid Bicomponent system showed 50% higher conversion than Co-only catalyst with 99.9% selectivity. mdpi.com
Au/TiO₂-anatase H₂O₂ (as O₂ source) Octadecanoic Acid Effective under base-free conditions; reaction proceeds via an octadecanal intermediate. nih.gov

Chemical Modification for Incorporating Octadecanol into Polymer Structures and Nanomaterials (e.g., alginic acid derivatives)

The chemical modification of polymers and nanomaterials with 1-octadecanol is a key strategy for tailoring their surface properties, primarily to introduce hydrophobicity. The long, saturated C18 alkyl chain of octadecanol can be grafted onto various substrates, transforming hydrophilic materials into lipophilic ones or enhancing the properties of existing hydrophobic polymers. embrapa.bratamanchemicals.com

In polymer science, 1-octadecanol or its reactive derivatives, such as octadecyl acrylate, can be incorporated into polymer structures through several methods. One advanced technique is surface-initiated atom transfer radical polymerization (ATRP), a "grafting-from" method used to grow high-density poly(octadecyl acrylate) chains from a surface, such as silica nanoparticles. researchgate.netnih.gov This creates a robust, covalently bound hydrophobic layer. Another approach involves melt-blending additives like stearyl alcohol ethoxylates with bulk polymers such as polypropylene. researchgate.net These additives migrate to the polymer surface, a phenomenon known as blooming or surface segregation, effectively modifying the surface wettability and other interfacial properties. tandfonline.comresearchgate.net

A notable example of biopolymer modification involves alginic acid, a hydrophilic polysaccharide derived from seaweed. nih.gov The carboxyl groups along the alginate backbone provide reactive sites for chemical modification. nih.govresearchgate.net Hydrophobic alginic acid derivatives have been synthesized via ultrasound-assisted esterification directly with 1-octadecanol. researchgate.net This process covalently attaches the long octadecyl chains to the polysaccharide, creating an amphiphilic material with potential applications in areas like fat removal or as a component in drug delivery systems. Other synthetic routes involve activating the alginic acid, for instance, by forming a tetrabutylammonium (B224687) salt, which then readily reacts with alkyl halides to form the desired ester derivatives. mdpi.com

The surface modification of nanomaterials is another area where 1-octadecanol plays a crucial role. The esterification reaction between the hydroxyl group of 1-octadecanol and reactive sites on the surface of inorganic nanoparticles (e.g., metal oxides) can change the nanoparticle surface from hydrophilic to lipophilic. atlantis-press.comcd-bioparticles.net This modification is critical for improving the dispersion of nanoparticles in non-polar polymer matrices and organic solvents, and for creating hydrophobic coatings. cd-bioparticles.net The induced hydrophobicity from the octadecyl chain is also utilized in the design of amphiphiles for drug and gene delivery applications. atamanchemicals.com

Table 4: Strategies for Incorporating 1-Octadecanol into Polymers and Nanomaterials

Substrate Modification Strategy Derivative/Method Resulting Property/Application Citations
Silica Nanoparticles Surface-Initiated Polymerization ("Grafting-From") Poly(octadecyl acrylate) graft via ATRP High-density hydrophobic surface layer for chromatography. nih.gov, researchgate.net
Polypropylene Melt-Blending Stearyl Alcohol Ethoxylates Enhanced surface hydrophilicity via additive segregation. researchgate.net
Polyvinyl Chloride (PVC) Additive Incorporation Stearyl Alcohol Used as a flow promoter; compatibility is temperature-dependent. tandfonline.com
Alginic Acid Ultrasound-Assisted Esterification Hydrophobic Alginic Acid–Octadecanol Ester Creates an amphiphilic biopolymer for specialized separation. researchgate.net
Two-Step Amidation/Esterification N-alkylamides of Alginic Acid Modifies polysaccharide chain characteristics. researchgate.net, nih.gov
Inorganic Nanomaterials Surface Esterification Covalent attachment of octadecanol Changes surface from hydrophilic to lipophilic, improving dispersion in organic media. atlantis-press.com, cd-bioparticles.net

Advanced Analytical and Spectroscopic Characterization of Octadecanol and Its Derivatives

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic and mass spectrometric methods are indispensable for the separation, identification, and quantification of 4-Octadecanol (B8500210) in various matrices. These techniques offer high sensitivity and selectivity, making them suitable for both research and industrial quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling in Biological Extracts and Industrial Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-Octadecanol. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

In the analysis of biological extracts, such as those from meibomian glands, GC-MS can identify a wide array of long-chain fatty acids and alcohols. nih.gov For instance, a study on hamster meibomian secretions identified over 90 compounds, including fatty alcohols with varying chain lengths and branching. nih.gov Similarly, in industrial samples, GC-MS is employed to determine the purity and composition of fatty alcohol products. chromatographyonline.comchromatographyonline.com The technique can effectively separate isomers and quantify individual components, which is critical for quality assurance. birchbiotech.com To enhance volatility and improve chromatographic separation, long-chain alcohols like 4-Octadecanol are often derivatized, for example, by silylation, before GC-MS analysis. gerli.com

Table 1: Illustrative GC-MS Data for a Hypothetical Industrial Sample Containing 4-Octadecanol

Retention Time (min)CompoundKey Mass Fragments (m/z)Relative Abundance (%)
22.51-Hexadecanol55, 69, 83, 22515.2
24.84-Octadecanol57, 71, 85, 25375.8
25.11-Octadecanol55, 69, 83, 2535.5
27.31-Eicosanol55, 69, 83, 2813.5

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For compounds like 4-Octadecanol that lack a UV-absorbing chromophore, Refractive Index Detection (RID) is a suitable choice. nih.govontosight.ai HPLC-RID measures the difference in the refractive index between the mobile phase and the eluting sample components. ontosight.ai This method is considered a universal detection technique as it can detect any analyte with a refractive index different from the solvent. ontosight.ai

HPLC-RID is widely used for the analysis of fatty alcohols, sugars, and other polar compounds. ontosight.ainih.govprotocols.io In the context of 4-Octadecanol, this technique can be used to analyze mixtures of fatty alcohols, providing quantitative information about the composition. sci-hub.sewiley.com The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govsci-hub.se

Applications in Monitoring Reaction Progress and Purity Assessment

Both GC-MS and HPLC are crucial for monitoring the progress of chemical reactions involving 4-Octadecanol and for assessing the purity of the final product. rsc.orgrsc.org By taking aliquots of the reaction mixture at different time intervals and analyzing them, chemists can track the consumption of reactants and the formation of products. researchgate.netwaters.com This real-time or near-real-time analysis allows for the optimization of reaction conditions to maximize yield and minimize byproducts. rsc.orgresearchgate.net

For purity assessment, these chromatographic techniques can detect and quantify impurities in a sample of 4-Octadecanol. birchbiotech.comresearchgate.net The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage. birchbiotech.com GC-MS, with its high resolution and sensitivity, is particularly effective in identifying trace impurities. researchgate.netreddit.com

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure, functional groups, and intermolecular interactions of 4-Octadecanol.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. jsheld.commdpi.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups within the molecule. jsheld.com For 4-Octadecanol, the FTIR spectrum is characterized by several key absorption bands. The broad and strong absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, which is broadened due to hydrogen bonding. libretexts.orgpressbooks.pubtutorchase.com The C-H stretching vibrations of the long alkyl chain appear in the 2850-3000 cm⁻¹ range. libretexts.org The C-O stretching vibration is typically observed in the 1000-1300 cm⁻¹ region. tutorchase.com

FTIR can also be used for conformational analysis, as the positions and shapes of certain bands can be sensitive to the arrangement of the molecule in the solid state. researchgate.net For example, studies on long-chain n-alcohols have shown that changes in the crystalline structure are reflected in the FTIR spectrum. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 4-Octadecanol

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad, strong)O-H stretch (H-bonded)Hydroxyl
2850-3000 (strong)C-H stretchAlkyl chain
1460-1470 (medium)C-H bend (scissoring)CH₂
1000-1300 (medium)C-O stretchSecondary alcohol
720-730 (weak)C-H rockLong alkyl chain

Raman Scattering Spectroscopy for Crystalline Forms and Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy is a powerful tool for studying the crystalline structure and polymorphism of long-chain alcohols. uoa.gramericanpharmaceuticalreview.com Different crystalline forms of a compound will produce distinct Raman spectra due to differences in the intermolecular interactions and molecular conformations in the crystal lattice. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including long-chain alcohols like 4-Octadecanol. core.ac.uknumberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. jchps.comunl.edu

In the ¹H NMR spectrum of 4-Octadecanol, the proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a distinct multiplet. Its specific chemical shift and splitting pattern are determined by the neighboring protons. The protons of the long alkyl chain would produce a large, complex signal in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl (CH₃) group protons would resonate as a triplet, while the numerous methylene (B1212753) (CH₂) groups would overlap to form a broad multiplet.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states. organicchemistrydata.orgwisc.edu For 4-Octadecanol, the carbon atom bonded to the hydroxyl group (C-4) would resonate at a characteristic downfield shift (typically 60-80 ppm) due to the electronegativity of the oxygen atom. The other carbon atoms of the octadecyl chain would appear in the upfield region.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish the precise connectivity between protons and carbons, confirming the position of the hydroxyl group at C-4 and definitively distinguishing it from other isomers like 1-Octadecanol. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Octadecanol This table presents predicted chemical shift values based on standard NMR principles for analogous long-chain secondary alcohols. Actual experimental values may vary slightly based on solvent and other conditions.

Atom ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm)
H-4 (CHOH)~3.6 (multiplet)-
C-4 (CHOH)-~71
H-1 (CH₃)~0.9 (triplet)-
C-1 (CH₃)-~14
H-18 (CH₃)~0.9 (triplet)-
C-18 (CH₃)-~14
CH₂ groups~1.2-1.6 (multiplet)~22-35

Diffraction and Microscopy Techniques for Supramolecular Organization

X-ray Powder Diffraction (XRPD) for Polymorphism and Crystal Structure Analysis

X-ray Powder Diffraction (XRPD) is a fundamental technique for characterizing the solid-state properties of crystalline materials like octadecanol. creative-biostructure.comusp.org It is particularly crucial for identifying and distinguishing different crystalline forms, or polymorphs, which can exhibit varied physical properties such as melting point and solubility. americanpharmaceuticalreview.commalvernpanalytical.comrigaku.com

Studies on long-chain n-alkanols, including 1-Octadecanol, have revealed the existence of multiple polymorphic forms at room temperature, commonly the monoclinic β and γ forms. researchgate.net The stable form often depends on the parity of the carbon number; for even-numbered alkanols like 1-Octadecanol, the γ form is typically the most stable. researchgate.net Upon heating, these low-temperature phases transform into a rotator phase before melting. researchgate.net XRPD patterns act as a unique fingerprint for each polymorph, with distinct peak positions (2θ angles) and intensities corresponding to the specific arrangement of molecules in the crystal lattice. mdpi.com By analyzing these patterns, researchers can determine cell parameters, identify the stable and metastable forms, and monitor phase transitions as a function of temperature or preparation conditions. researchgate.net

Table 2: Crystallographic Data for 1-Octadecanol Polymorphs Data adapted from studies on the polymorphism of long-chain n-alkanols. researchgate.net

Polymorph Crystal System Key XRPD Peaks (2θ) Transition Temperature
γ-form (stable)MonoclinicSpecific to γ-formTransforms to R'(Iv) below melting point
β-form (metastable)MonoclinicSpecific to β-formTransforms to R'(Iv) below melting point
R'(Iv)Monoclinic (Rotator)-Melts

Scanning Electron Microscopy (SEM) for Morphological Characterization of Composites and Assemblies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of materials at the micro- and nanoscale. jeol.com In the context of octadecanol, SEM is particularly valuable for characterizing the structure of its composites and self-assembled systems. researchgate.netnih.govrsc.org

For instance, when 1-Octadecanol is incorporated into composite phase change materials (PCMs), SEM can be used to visualize the distribution and morphology of the components. researchgate.net Micrographs can reveal how the alcohol is encapsulated or dispersed within a supporting matrix, such as expanded graphite (B72142) or porous resins. researchgate.netacs.org This morphological information is critical for understanding the thermal properties and stability of the composite material. The technique allows for the direct observation of features like pore structures, particle sizes, and the interfacial adhesion between the octadecanol and the substrate, which all influence the performance of the final assembly. acs.org

Specialized Spectroscopic Methods for Interfacial Studies

The behavior of amphiphilic molecules like octadecanol at interfaces, such as the air-water interface, is of significant scientific interest. Specialized spectroscopic techniques are employed to probe the structure and dynamics of the monolayers they form.

Brewster Angle Autocorrelation Spectroscopy (BAAS) is an optical method used to quantitatively measure the tilt angle of molecules in Langmuir monolayers. uni-bayreuth.dekildealab.comaip.org Studies on octadecanol monolayers have utilized BAAS to investigate the complex phase behavior at the air-water interface. uni-bayreuth.deacs.org This technique measures the correlation of intensity fluctuations caused by the flow of different domains within the monolayer. acs.org Research has shown that octadecanol monolayers exhibit various tilted and untilted phases depending on surface pressure and temperature. uni-bayreuth.de BAAS has been instrumental in identifying first- and second-order phase transitions and observing discontinuities in the molecular tilt angle, revealing a rich and complex phase diagram for octadecanol at interfaces. kildealab.comacs.org Strong hysteresis effects have also been observed, indicating hindered phase transitions within the monolayer. kildealab.comkildealab.com

Fluorescence spectroscopy, often used in conjunction with microscopy, provides another avenue for studying these monolayers. researchgate.net By incorporating fluorescent probes, researchers can visualize the domain structures and morphology of different phases in real-time. This allows for the study of phase coexistence, domain growth, and the dynamics of two-dimensional foam-like structures that can form during compression and decompression cycles of the monolayer. researchgate.net

Table 3: Phase Transition Data for Octadecanol Monolayers from BAAS Studies Data from investigations of tilt angle behavior in octadecanol Langmuir monolayers. uni-bayreuth.de

Phase Transition Order Observed Phenomenon Temperature (°C)
L₂'/S to L₂'/LS(Rot I)Second to FirstDiscontinuity in tilt angle~6.4 - 6.5
L₂'/LS(Rot I) to L₂'/LS(Rot II)First to SecondChange in tilt angle from 4° to 7.5°~8.0

Biological Roles and Metabolic Investigations in Non Human Systems

Natural Occurrence and Biosynthesis in Plants, Microbes, and Invertebrates

Identification and Distribution as a Natural Metabolite in Plants (e.g., Mentha arvensis, Aegle marmelos, Aloe vera, Camellia sinensis) and Algae

There is no substantial scientific evidence to confirm the presence of 4-octadecanol (B8500210) as a natural metabolite in Mentha arvensis, Aegle marmelos, Aloe vera, Camellia sinensis, or various algae species. While some analyses of essential oils from other plants, such as Melissa officinalis, have identified "octadecanol" as a minor component, the specific isomer is not determined, and its concentration is minimal kobashi.co.uk. Similarly, a document analyzing the essential oil of Angelica archangelica lists "4-octadecanol," but does not specify the isomer or provide biosynthetic details scribd.com. Patents for cosmetic formulations containing Aloe vera may list octadecanol as an ingredient, but this is part of the formulation and not an identified natural constituent of the plant itself google.com.

Presence and Production in Insect Pheromone Pathways (e.g., Heliconius melpomene)

Current research on the pheromone pathways of the butterfly Heliconius melpomene does not identify 4-octadecanol as a naturally produced pheromone component. The compound has been mentioned in broader research related to insect biochemistry, specifically in the context of synthesizing fluorinated analogs to study desaturase inhibitors in the Egyptian armyworm (Spodoptera littoralis) researchgate.netcsic.es. In these studies, 4-octadecanol serves as a synthetic precursor or reference compound and is not implicated as a natural signaling molecule in the specified insect species researchgate.netcsic.esub.edu.

Occurrence in Non-Human Mammalian Glands and Tissues

No scientific literature was found that documents the natural occurrence of 4-octadecanol in the glands or tissues of non-human mammals.

Biochemical Pathways and Enzymatic Transformations (beyond primary synthesis)

Investigation of Fatty Alcohol Dehydrogenase and Oxidoreductase Activities in Model Organisms

There is no specific research available on the enzymatic transformation of 4-octadecanol by fatty alcohol dehydrogenase or oxidoreductase in model organisms. While these enzymes are known to act on a variety of fatty alcohols, their specific activity with 4-octadecanol as a substrate has not been documented in the available literature.

Incorporation into Complex Lipid Classes (e.g., triglycerides, phospholipids, cholesterol esters, wax esters) in Non-Human Biological Systems

The most relevant information regarding the biotransformation of 4-octadecanol involves its use as a substrate in microbial systems. Research has shown that secondary alcohols, including various isomers of octadecanol, can be utilized by the yeast Candida bombicola to produce alkylpolyglycosides, which are a class of glycolipids google.com. This indicates that microorganisms can incorporate 4-octadecanol into more complex lipid structures.

Additionally, a synthetic derivative, 4-octadecanol-galactoside, has been mentioned in the context of creating liposomes for research purposes, demonstrating that the molecule can be chemically incorporated into phospholipid-like structures windows.net. However, this does not represent a natural metabolic process within a non-human biological system as requested.

Alternative Metabolic Fates and Diversion into Specific Biosynthetic Pathways in Cultured Cells

In certain metabolic contexts, particularly when primary metabolic pathways are compromised, 4-Octadecanol can be rerouted into alternative biosynthetic pathways. Studies in cultured cell systems provide significant insights into these metabolic diversions. A notable example, which serves as a model for understanding these processes, involves human keratinocytes with a deficiency in fatty aldehyde dehydrogenase (FALDH). Although of human origin, these cells provide a valuable in vitro system for examining the fundamental biochemical consequences of impaired fatty alcohol catabolism.

In these FALDH-deficient keratinocytes, the oxidation of fatty alcohols to their corresponding fatty acids is significantly reduced. This leads to an accumulation of fatty alcohols, including octadecanol. To mitigate the potential effects of this accumulation, the cells divert the excess octadecanol into the synthesis of other lipid classes. Research has demonstrated that under these conditions, there is a notable increase in the incorporation of radiolabeled octadecanol into wax esters and 1-O-alkyl-2,3-diacylglycerols.

One study found that the incorporation of radioactive octadecanol into fatty acids and triglycerides was substantially decreased in Sjögren-Larsson syndrome (SLS) keratinocytes, which are FALDH-deficient. Conversely, its incorporation into wax esters and 1-O-alkyl-2,3-diacylglycerol was increased by 2.5-fold and 2.8-fold, respectively. This demonstrates a clear diversion of fatty alcohol metabolism away from oxidation and towards esterification and ether lipid synthesis.

The table below summarizes the changes in the metabolic fate of octadecanol in these cultured cells.

Metabolic ProductChange in Incorporation of Radiolabeled Octadecanol in FALDH-Deficient Keratinocytes
Fatty AcidReduced (24% of normal)
TriglycerideReduced (13% of normal)
Wax EstersIncreased (2.5-fold)
1-O-alkyl-2,3-diacylglycerolIncreased (2.8-fold)

These findings in cultured cells underscore a key aspect of lipid metabolism: its flexibility. When a primary metabolic route is blocked, cells can redirect precursors into alternative pathways, leading to an altered cellular lipid profile. In the case of impaired octadecanol oxidation, the cellular machinery shifts towards the synthesis of complex lipids such as wax esters and ether glycerolipids.

Comparative Biochemical Studies of Octadecanol Metabolism Across Species

Comparative biochemical studies are essential for understanding the species-specific differences in the metabolism of compounds like 4-Octadecanol. While direct comparative studies on the metabolism of 4-Octadecanol across a wide range of non-human species are not extensively documented, inferences can be drawn from the known variations in the enzymes responsible for fatty alcohol metabolism.

The metabolism of long-chain fatty alcohols is primarily governed by two main classes of enzymes: fatty acyl-CoA reductases (FARs), which synthesize fatty alcohols from fatty acyl-CoAs, and alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which are involved in their catabolism. The expression, substrate specificity, and activity of these enzymes can vary significantly between different species, leading to different metabolic profiles.

For instance, studies on ADH and ALDH have revealed species-specific patterns of expression and activity in various tissues. Western blot analysis has shown that while ADH1, ADH3, ALDH1, and ALDH2 are constitutively expressed in the skin and liver of mice, rats, and guinea pigs, ADH2 was not detected in the skin of any of these rodent species but was present in their livers. bohrium.com Furthermore, ALDH3 was expressed in the skin of mice and rats but not in guinea pig skin. bohrium.com Such variations in the enzymatic machinery suggest that the rate and pathway of octadecanol oxidation could differ among these species.

Similarly, the enzymes responsible for the synthesis of fatty alcohols, the FARs, also exhibit diversity across species. FARs have been identified and characterized in various organisms, from bacteria to plants. nih.govresearchgate.netresearchgate.net The substrate specificities of these enzymes can differ; for example, a FAR from jojoba shows high activity towards C18:0-CoA, while other plant FARs may preferentially reduce longer or shorter acyl chains. nih.gov In bacteria, some FARs can reduce both fatty acyl-CoAs and fatty acyl-ACPs to fatty alcohols. researchgate.netresearchgate.net This enzymatic diversity implies that the production of 4-Octadecanol will also be species-dependent.

The table below provides a conceptual overview of the enzymatic basis for species differences in octadecanol metabolism.

Enzyme ClassBasis for Species VariationPotential Impact on 4-Octadecanol Metabolism
Fatty Acyl-CoA Reductases (FARs) Differences in gene families, substrate specificity (acyl chain length and saturation), and tissue expression.Varying levels of 4-Octadecanol biosynthesis.
Alcohol Dehydrogenases (ADHs) Presence of different isozymes with varying substrate affinities and tissue-specific expression.Differences in the rate of oxidation of 4-Octadecanol to octadecanal (B32862).
Aldehyde Dehydrogenases (ALDHs) Diverse family of isozymes with distinct substrate preferences and localization.Variations in the rate of conversion of octadecanal to octadecanoic acid.

Environmental Dynamics and Biogeochemical Cycling of Octadecanol

Environmental Release Pathways and Distribution in Natural and Anthropogenic Systems

Sources of Release from Industrial and Natural Processes

The release of octadecanol into the environment stems from both human activities and natural biological processes.

Industrial Sources: Anthropogenic releases are largely linked to the manufacturing and widespread use of products containing octadecanol. As a fatty alcohol, 1-octadecanol is produced either synthetically from petrochemical sources or through the catalytic hydrogenation of stearic acid derived from natural fats and oils like palm or coconut oil. atamanchemicals.comwikipedia.orgontosight.ai Its release can occur through various waste streams during these production processes. nih.gov

Furthermore, 1-octadecanol is a common ingredient in a vast array of consumer and industrial products, leading to its dispersal into the environment upon use and disposal. wikipedia.org Key applications include:

Cosmetics and Personal Care: Used as an emollient, emulsifier, and thickener in creams, lotions, shampoos, and conditioners. atamanchemicals.comwikipedia.orgchemicalbook.com

Pharmaceuticals: Employed as a stiffening agent and emulsifier in topical ointments and creams. ontosight.aichemicalbook.com

Industrial Applications: Acts as a lubricant, anti-foaming agent, and chemical intermediate in the manufacturing of resins, textiles, and detergents. ontosight.ainih.govatamanchemicals.com

Food Industry: Utilized as a texturizer, emulsifier, and stabilizer in products such as chocolates and chewing gum. atamanchemicals.com

Wastewater from textile mills and chemical manufacturing plants has been shown to contain 1-octadecanol, indicating direct release pathways into aquatic systems. nih.gov

Natural Sources: Octadecanol is also a naturally occurring compound. It is recognized as a metabolite in plants, algae, and humans. nih.govchemicalbook.com For instance, 1-octadecanol is a natural component of plant waxes and has been identified in emissions from green and dead leaves. nih.gov It is derived from animal and vegetable fats, making it a component of natural biogeochemical cycles. atamanchemicals.com

Environmental Transport and Partitioning in Air, Soil, and Aquatic Compartments

The movement and distribution of 4-octadecanol (B8500210) in the environment are governed by its physicochemical properties, primarily its long carbon chain, low water solubility, and low vapor pressure.

Air: Long-chain alcohols with more than 12 carbons, including octadecanol, are not expected to be significantly volatile. usda.gov Based on the vapor pressure of 1-octadecanol, it is not expected to volatilize from dry soil surfaces. nih.gov While some volatilization from moist soil may occur, this process is likely attenuated by the compound's strong tendency to adsorb to soil particles. nih.gov Therefore, long-range atmospheric transport is not considered a primary distribution pathway.

Soil and Aquatic Systems: Due to its hydrophobic nature and low water solubility, 4-octadecanol is expected to partition strongly from water to solid phases like soil, sediment, and sludge. wikipedia.org The high sorption distribution coefficients measured for long-chain alcohols indicate they are highly sorptive, a tendency that increases with carbon chain length. nih.gov This strong binding makes octadecanol relatively immobile in soil, limiting its potential to leach into groundwater. nih.govoecd.org In aquatic environments, it will predominantly be found in sediment rather than dissolved in the water column. oecd.org When applied to a water surface, it can form a monolayer that suppresses evaporation. wikipedia.org Hydrolysis is not considered a significant degradation pathway for long-chain alcohols in the environment. nih.govoecd.org

Physicochemical Properties of 1-Octadecanol (as a proxy for 4-Octadecanol)
PropertyValueImplication for Environmental Partitioning
Molecular FormulaC₁₈H₃₈O nih.govHigh molecular weight contributes to low volatility.
Water Solubility1.1 x 10⁻³ mg/L wikipedia.orgVery low solubility promotes partitioning out of the water column and into sediment and soil.
Vapor Pressure<0.01 mm Hg (at 38 °C) chemicalbook.comLow volatility indicates minimal presence in the atmosphere.
Log K_ow (Octanol-Water Partition Coefficient)7.4 (estimated) chemicalbook.comHigh value indicates a strong tendency to adsorb to organic matter in soil and sediment, suggesting low mobility.
Log K_oc (Organic Carbon-Water Partition Coefficient)5.81 (calculated) oecd.orgVery high value confirms strong binding to soil and sediment organic carbon, leading to immobility.

Biodegradation and Environmental Persistence Mechanisms

Aerobic and Anaerobic Biodegradation in Water and Sediment

Biodegradation by microbial communities is the primary mechanism for the breakdown of octadecanol in the environment. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Aerobic Biodegradation: In the presence of oxygen, such as in surface waters and upper soil layers, microorganisms readily degrade long-chain alcohols. nih.gov Studies on 1-octadecanol indicate that it is inherently biodegradable, with degradation percentages of 43% to 69% observed over 28 days in ready biodegradability tests. epa.gov The process involves the enzymatic oxidation of the alcohol, ultimately leading to the formation of carbon dioxide and water. nih.gov The rate of aerobic degradation can be quite rapid; for some related compounds, nearly complete removal occurs within days or weeks. nih.govresearchgate.net

Anaerobic Biodegradation: In environments devoid of oxygen, such as deep sediments and certain water-logged soils, anaerobic microorganisms are responsible for degradation. oup.com Given that octadecanol binds strongly to sediments, anaerobic biodegradation is a critical fate process. oecd.org Anaerobic pathways are generally more complex and can proceed at a slower rate than aerobic degradation. nih.gov These processes are carried out by a consortium of microorganisms, including sulfate-reducers and methanogens, which can break down both simple and more complex organic matter. oup.comnih.gov For some organic pollutants, anaerobic degradation is the primary fate for structurally complex components. oup.com

Factors Influencing Degradation Rates (e.g., carbon chain length)

The rate at which 4-octadecanol biodegrades in the environment is not constant but is influenced by a combination of its chemical structure and various environmental factors.

Carbon Chain Length: The length of the alkyl chain is a significant factor in the biodegradation of fatty alcohols. While very long-chain alcohols (>C18) may degrade more slowly, studies have shown that alcohols up to C18 are readily biodegradable. nih.gov The physical properties associated with chain length, such as solubility, play a crucial role. nih.gov Lower water solubility for longer-chain alcohols can limit their bioavailability to microorganisms, potentially slowing the degradation rate. oecd.orgnih.gov

Bioavailability: For a compound to be biodegraded, microorganisms must be able to access it. The strong sorption of octadecanol to soil and sediment can reduce its concentration in the aqueous phase, thereby limiting its availability for microbial uptake and enzymatic attack. ijpab.com

Environmental Conditions: Several ambient factors significantly impact microbial activity and, consequently, degradation rates. These include:

Temperature: Higher temperatures generally increase microbial metabolic activity and enzymatic reaction rates, accelerating biodegradation up to an optimal point. ijpab.com

pH: Microbial communities thrive within specific pH ranges, and deviations can inhibit the enzymatic processes required for degradation. ijpab.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for supporting microbial populations that carry out the degradation. ijpab.com

Oxygen: The presence or absence of oxygen determines whether aerobic or anaerobic pathways dominate, which have different efficiencies and rates. ijpab.com

Microbial Community: The presence of a microbial community adapted to degrading hydrocarbons is essential. The diversity and density of specific bacteria and fungi capable of producing the necessary enzymes will dictate the potential for biodegradation at a given site. ijpab.comnih.gov

Atmospheric Degradation by Hydroxyl Radicals

While 4-octadecanol has low volatility, any fraction that does enter the troposphere is subject to atmospheric degradation. The primary removal process for alcohols in the atmosphere is oxidation initiated by reaction with hydroxyl (OH) radicals. scienceopen.comscielo.br These highly reactive radicals are naturally present in the atmosphere and are responsible for the chemical breakdown of most organic compounds. researchgate.net

The degradation process involves the abstraction of a hydrogen atom from a C-H bond on the octadecanol molecule by an OH radical. researchgate.net This initial reaction creates an alkyl radical, which then participates in a series of rapid subsequent reactions with molecular oxygen, ultimately breaking the compound down into smaller, oxidized products like aldehydes and carboxylic acids, and eventually carbon dioxide. researchgate.net The atmospheric half-life for most long-chain alcohols due to this reaction is estimated to be in the range of 8 to 15 hours, indicating a relatively rapid removal from the gas phase. scienceopen.comscielo.br

Bioaccumulation Potential in Non-Human Aquatic Organisms

The bioaccumulation potential of a chemical substance in an organism is the net result of its uptake, distribution, and elimination from all routes of exposure, including water, diet, and sediment. For aquatic organisms, this process is often characterized by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical from water alone, while the BAF considers all potential exposure routes.

Physicochemical Properties Influencing Bioaccumulation

1-Octadecanol is a long-chain saturated aliphatic alcohol characterized by low water solubility and a high octanol-water partition coefficient (Log Kow). These properties suggest a tendency for the substance to partition from the aqueous phase into the lipid-rich tissues of aquatic organisms. wikipedia.org Generally, a high Log Kow is indicative of a higher potential for bioaccumulation. However, for substances with very high lipophilicity and low water solubility, such as 1-octadecanol, the actual bioaccumulation potential can be limited by low bioavailability in the water column and other kinetic factors. ecetoc.org

Research Findings on Bioaccumulation and Bioconcentration

Direct experimental data on the bioconcentration or bioaccumulation of 1-octadecanol in aquatic species are limited in publicly available scientific literature. Consequently, its bioaccumulation potential is often inferred from data on structurally similar long-chain alcohols (analogues) and predictive models based on its physicochemical properties.

Read-Across from Analogue Substances

A common approach in environmental risk assessment is "read-across," where data from a well-studied substance is used to predict the properties of a similar, less-studied substance. Cetyl alcohol (1-hexadecanol, C16), a shorter-chain analogue of 1-octadecanol (C18), is often used for this purpose. An experimental study on aquatic vertebrates exposed to cetyl alcohol reported a BCF of 56 L/kg. epa.gov This relatively low BCF value, despite the compound's lipophilicity, suggests that factors such as metabolism or limited bioavailability may mitigate the bioaccumulation of long-chain alcohols. epa.gov

Role of Sorption and Bioavailability

The strong tendency of 1-octadecanol to adsorb to organic matter in sediment and suspended solids significantly reduces its concentration in the dissolved phase, thereby limiting its bioavailability for uptake by aquatic organisms. nih.gov This process, known as sorption, is quantified by the sorption distribution coefficient (Kd). Research on long-chain alcohols has demonstrated that sorption increases with the length of the carbon chain. nih.gov

Sorption Distribution Coefficients (Kd) for Long-Chain Alcohols in Activated Sludge and River Water Solids
CompoundCarbon Chain LengthMeasured Kd (L/kg)
1-DodecanolC123,000
1-TetradecanolC148,490
1-Hexadecanol (Cetyl alcohol)C1623,800
1-OctadecanolC1878,700

Data sourced from van Compernolle et al., 2006, as cited in "Environmental Safety of the Use of Major Surfactant Classes in North America" (2015). nih.gov

The high Kd value for 1-octadecanol (78,700 L/kg) indicates that it will be predominantly associated with particulate matter and sediment in aquatic environments, rather than being freely available in the water for bioconcentration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are used to estimate BCF values based on a chemical's structure and properties, primarily the Log Kow. bibalex.org While these models are valuable screening tools, their predictions for highly hydrophobic substances like 1-octadecanol have uncertainties. Models may not fully account for factors that can reduce the actual BCF, such as:

Reduced membrane permeation: Very large molecules may have difficulty passing through biological membranes like gills.

Metabolic transformation: Organisms may metabolize the substance, converting it into more water-soluble forms that are more easily excreted. arnotresearch.com

Low bioavailability: As discussed, strong sorption to sediment limits the amount of the chemical available for uptake. nih.gov

Therefore, while the high Log Kow of 1-octadecanol would suggest a high BCF based on simple QSAR models, the weight of evidence from analogue data and an understanding of its environmental behavior suggests a lower bioaccumulation potential than might be predicted by Log Kow alone. epa.gov

Bioconcentration Factor (BCF) Data and Estimates for Long-Chain Alcohols
CompoundCASRNSpeciesBCF Value (L/kg)Data Type
1-Hexadecanol (Cetyl alcohol)36653-82-4Aquatic Vertebrates56Experimental (Analogue)
1-Octadecanol112-92-5Not ApplicableLow PotentialInferred (based on analogue data and physicochemical properties)

Analogue data sourced from a 2020 EPA assessment. epa.gov

Applications in Advanced Materials Science and Industrial Processes Excluding Human Centric Uses

Utilization in Phase Change Materials (PCMs) for Thermal Energy Storage

A thorough search of scientific literature did not yield specific studies or data on the utilization of 4-Octadecanol (B8500210) as a phase change material (PCM) for thermal energy storage. Research and development in the area of fatty alcohols for PCM applications, including the creation of form-stable composites and the characterization of their thermal performance, have focused almost exclusively on the linear isomer, 1-Octadecanol (stearyl alcohol). nih.govresearchgate.netmdpi.comresearchgate.net Therefore, no data can be presented for sections 6.1.1 and 6.1.2 for the 4-Octadecanol compound.

Role in the Synthesis and Modification of Nanomaterials

Research has demonstrated the critical role of octadecanol, used as a commercially available surfactant, in the precise synthesis of carbon nanorings with well-defined morphologies. nih.gov In this process, octadecanol is mixed with a block copolymer (F127) in an aqueous solution to form micelles. nih.gov The synthesis relies on an asymmetric intramicellar phase transition, where the hydrophobicity of the long-chain octadecanol induces a tip-to-tip assembly of intermediate structures, which ultimately form ring-like templates. nih.gov

The process can be summarized in the following steps:

Micelle Formation: Octadecanol and F127 are dissolved in hot water and stirred to form a microemulsion. Upon incubation, this mixture achieves an emulsion of ring-like micelles. nih.gov

Template-Assisted Polymerization: Monomers such as resorcinol (B1680541) and formaldehyde (B43269) are added to the micelle solution. These monomers then assemble at the interface of the ring-like template, forming polymer nanorings that replicate the template's morphology. nih.gov

Carbonization: The resulting polymer nanorings are then carbonized to produce the final carbon nanorings. nih.gov

The study highlights that the presence of octadecanol is "decisive" for the formation of the ring-like morphology. nih.gov While this foundational research establishes the role of octadecanol as a templating agent, the specific isomer (e.g., 4-Octadecanol) was not explicitly stated in the publication. The "growth-from-template" strategy is a key approach to achieving structurally uniform carbon nanotubes (CNTs), and the synthesis of these initial nanoring segments is a crucial first step. nagoya-u.ac.jpresearchgate.netnih.gov

4-Octadecanol has been identified as a potential component in the formulation of dispersing agents. google.com Dispersants are crucial in materials science for stabilizing solid particulate materials, such as nanoparticles, within a liquid phase. They function by adsorbing to the surface of the particles, preventing them from aggregating, clumping, or settling out of the dispersion. google.com This stabilization is essential for maintaining the desired properties and performance of industrial formulations like coatings and inks. The inclusion of a monofunctional alcohol like octadecan-4-ol can be part of a larger, engineered dispersant molecule designed for superior pigment affinity and improved rheological behavior in coating compositions. google.com

Functional Components in Diverse Industrial Formulations (Non-cosmetic, Non-pharmaceutical)

Beyond nanomaterials, 4-Octadecanol is cited as a potential component or reactant in several industrial formulations, primarily in patents for specialty chemicals.

UV and Thermal Stabilizers: 4-Octadecanol is listed as a potential alcohol component in stabilizer compositions for protecting organic materials, particularly polymers, from degradation caused by UV light and heat. google.comgoogle.comgoogleapis.com These stabilizer packages are incorporated into polymeric materials during processing to prevent photo-oxidation, which can lead to discoloration, chain scission, and loss of mechanical properties. google.comgoogle.com

Alkoxylation Reactions: The compound is identified as a suitable alcohol for use in alkoxylation reactions. google.com These chemical processes are used to produce a wide range of surfactants and detergents for industrial and domestic cleaning agents. The resulting products are valued for properties such as emulsifying power, chemical resistance, and hard water stability. google.com

Dispersing Agents for Coatings: As noted previously, octadecan-4-ol is a potential building block for allophanate-based dispersing agents used in coating compositions. Such agents are designed to improve the gloss and rheological properties of paints and coatings by ensuring the stable dispersion of pigments and other solid particles. google.com

In-Depth Analysis of 4-Octadecanol: Current Research and Applications

Following a comprehensive review of scientific literature and industrial data, it has been determined that there is insufficient specific information available for the chemical compound 4-Octadecanol to thoroughly populate the requested article structure. The vast majority of published research and documented applications concerning "Octadecanol" refer specifically to its isomer, 1-Octadecanol , also known as stearyl alcohol.

The detailed outline provided, including applications in materials science, industrial processes, and advanced monolayer studies, aligns directly with the well-documented properties and uses of 1-Octadecanol. Research into areas such as lubricants, anti-foam agents, textile finishes, Langmuir monolayers, molecular packing, and evaporation resistance has historically focused on straight-chain primary fatty alcohols like 1-Octadecanol due to their molecular structure and resulting interfacial properties.

While the chemical entity 4-Octadecanol is recognized and cataloged in chemical databases, extensive research into its specific performance in the outlined applications does not appear to be publicly available. Chemical properties and behaviors, particularly at interfaces, are highly dependent on molecular geometry. The position of the hydroxyl group at the 4-carbon position in 4-Octadecanol, as opposed to the terminal 1-carbon position in 1-Octadecanol, would significantly alter its surfactant properties, molecular packing in monolayers, and interactions in lubricant or textile applications.

Therefore, to maintain scientific accuracy and strictly adhere to the subject of "4-Octadecanol," it is not possible to generate the requested article. Substituting data from 1-Octadecanol would be scientifically inaccurate and misleading. Further research would be required to characterize 4-Octadecanol for the specific applications and phenomena detailed in the user's request.

Computational Chemistry and Theoretical Modeling of Octadecanol Systems

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For octadecanol, MD simulations are particularly valuable for exploring its behavior at interfaces, such as the air-water interface, where it forms self-assembled monolayers.

Classical molecular dynamics simulations have been extensively used to study monolayers of 1-octadecanol on water surfaces. acs.orgnih.gov These simulations model the system by defining a "box" containing a specific number of octadecanol and water molecules, with interactions governed by force fields. By simulating the system over nanoseconds, researchers can observe the spontaneous formation of the monolayer, with the hydrophilic hydroxyl (-OH) head groups orienting towards the water and the hydrophobic hydrocarbon tails pointing towards the air. nih.gov

The simulations reveal how the structure of the monolayer changes with surface density. At low densities, the octadecanol molecules are disordered and tilted. As the surface density increases (i.e., the molecules are compressed), the alkyl chains pack together more tightly, leading to increased structural order and a thicker monolayer. acs.org For instance, simulations have shown that as the area per molecule decreases from 45 Ų to 19 Ų, the average monolayer thickness can increase from approximately 16.3 Å to 25.5 Å. acs.org

Table 1: Example Parameters for Molecular Dynamics Simulation of a 1-Octadecanol Monolayer

ParameterValue/DescriptionSource
Ensemble NVT (Canonical) acs.org
Temperature 298 K (maintained by Anderson thermostat) acs.org
Time Step 1.0 fs acs.org
Equilibration Time 1.0 ns acs.org
Data Acquisition Time 1.0 ns acs.org
Force Field COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) acs.org
System Size e.g., 64 octadecanol molecules, 2112 water molecules acs.org

MD simulations provide a detailed picture of the intermolecular forces that govern the stability and structure of octadecanol monolayers. The primary forces at play are van der Waals interactions between the long alkyl chains and hydrogen bonding between the hydroxyl head groups and water molecules, as well as between the head groups themselves. acs.orgacs.org

Simulations demonstrate that as the surface density of the monolayer increases, both the van der Waals interactions between the chains and the hydrogen bonding among the hydroxyl groups become stronger. acs.orgnih.gov This increased interaction is directly responsible for the greater order and tighter packing observed within the monolayer. acs.org These computational models allow for the quantification of these energy contributions, showing a clear correlation between intermolecular interaction strength, molecular packing, and the physical properties of the monolayer, such as its resistance to water evaporation. nih.gov

Quantum Chemical Approaches for Elucidating Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and model chemical reactions. These approaches are critical for understanding the mechanisms of how octadecanol is synthesized or transformed.

The industrial production of 1-octadecanol often involves the catalytic hydrogenation of stearic acid or its esters. Quantum chemical calculations help to elucidate the complex reaction pathways on the surface of heterogeneous catalysts. calis.edu.cn

Computational studies can model the interaction between the reactant molecules and the catalyst surface. For example, DFT calculations can investigate how stearic acid adsorbs onto a catalyst like platinum supported on titania (Pt/TiO2). These studies suggest that the interaction between the carbonyl oxygen of the carboxylic acid and the titania support weakens the carbon-oxygen double bond, which promotes the subsequent hydrogenation by activated hydrogen on the platinum surface. calis.edu.cn By calculating the energy barriers for different potential steps—such as the sequential addition of hydrogen atoms to form an aldehyde intermediate and then the final alcohol—researchers can identify the most likely reaction mechanism and rate-determining steps. These theoretical insights are crucial for designing more efficient and selective catalysts. calis.edu.cn

Table 2: Catalysts and Computational Methods in Hydrogenation Studies

ReactantProductCatalyst SystemComputational MethodResearch Focus
Stearic Acid1-OctadecanolPt/TiO₂DFTInvestigating the role of the oxide support in C=O bond activation. calis.edu.cn
Linoleic Acid-NickelQuantum Chemical CalculationsModeling the interaction between the fatty acid and the nickel catalyst surface.
Stearic Acid1-OctadecanolPd-Sn/C-Experimental study; computational modeling would focus on the role of Pd-Sn alloy phases. bcrec.id

Octadecanol and other long-chain alcohols are also produced in biological systems through enzymatic reactions. Theoretical analysis and computational modeling are used to understand the structure and function of the enzymes responsible for these biotransformations, such as fatty acyl-CoA reductases (FARs). frontiersin.org

Since obtaining crystal structures for membrane-bound enzymes like FARs can be difficult, homology modeling is often used to predict their three-dimensional structure based on the known structures of related proteins. frontiersin.org Once a structural model is generated, molecular docking simulations can be performed to predict how a substrate, such as stearoyl-CoA, binds within the enzyme's active site. nih.gov These models have helped support a two-step mechanism for some FARs, where the fatty acyl-CoA is first reduced to an aldehyde in one domain of the enzyme and then further reduced to an alcohol in a second domain, all without releasing the intermediate aldehyde. frontiersin.org By identifying key amino acid residues involved in substrate binding and catalysis, these computational approaches guide protein engineering efforts to create enzymes with improved activity or altered substrate specificity for biotechnological applications. pnas.org

Future Research Directions and Emerging Paradigms for Octadecanol

Targeted Synthesis and Characterization of Specific Octadecanol Isomers (e.g., 4-Octadecanol) for Structure-Function Relationships

While 1-octadecanol (stearyl alcohol) is well-studied, other isomers like 4-octadecanol (B8500210) remain less explored. Future research will increasingly focus on the targeted synthesis of specific octadecanol isomers to elucidate their unique structure-function relationships. 4-Octadecanol, a secondary fatty alcohol, possesses distinct physical and chemical properties compared to its linear counterpart due to the position of the hydroxyl group.

Synthesis: The synthesis of 4-octadecanol can be achieved through various organic chemistry routes, such as the Grignard reaction between a suitable alkyl magnesium bromide and an aldehyde, followed by hydrolysis. For instance, the reaction of tetradecylmagnesium bromide with butanal would yield 4-octadecanol. Future research in this area will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic methods.

Characterization: A comprehensive characterization of 4-octadecanol and other specific isomers is crucial for understanding their properties. This involves the use of various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of 4-octadecanol. In the ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (C-4) would appear as a multiplet in the range of 3.4-4.5 ppm. The signals for the protons on the adjacent carbons would also provide key structural information through their chemical shifts and splitting patterns. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Alcohols exhibit a characteristic broad O-H stretching absorption in the region of 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the molecule. For alcohols, characteristic fragmentation pathways include alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). nih.gov

Structure-Function Relationships: The specific position of the hydroxyl group in 4-octadecanol influences its physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity. Understanding these relationships is key to designing molecules with tailored functionalities for specific applications. For example, the branched nature of 4-octadecanol could lead to different packing arrangements in solid-state materials or altered surfactant properties compared to the linear 1-octadecanol.

Table 1: Chemical and Physical Properties of 4-Octadecanol

PropertyValue
IUPAC Name octadecan-4-ol
Molecular Formula C₁₈H₃₈O
Molecular Weight 270.5 g/mol
CAS Number 856576-38-0

Data sourced from PubChem. frontiersin.org

Development of Novel and Sustainable Production Methodologies

The conventional production of fatty alcohols often relies on petrochemical feedstocks or energy-intensive catalytic hydrogenation of fatty acids. A significant future direction is the development of novel and sustainable production methodologies that utilize renewable resources and employ green chemistry principles.

Biocatalytic Production: Biocatalysis, the use of enzymes or whole microbial cells, offers a promising alternative for the synthesis of octadecanol. researchgate.net Enzymes such as fatty acyl-CoA reductases (FARs) can directly convert fatty acyl-CoAs to their corresponding alcohols. researchgate.net This approach offers high specificity and operates under mild reaction conditions, reducing energy consumption and by-product formation. Research in this area will focus on discovering and engineering novel enzymes with improved activity, stability, and substrate specificity for the production of specific octadecanol isomers.

Metabolic Engineering: Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, is a powerful strategy for the sustainable production of octadecanol from renewable feedstocks like glucose. nih.gov By introducing and optimizing heterologous biosynthetic pathways, and by knocking out competing metabolic pathways, microbial cell factories can be engineered to produce high titers of fatty alcohols. nih.gov Future research will aim to enhance the efficiency of these engineered microbes through synthetic biology tools and systems biology approaches to optimize metabolic fluxes towards octadecanol production.

Renewable Feedstocks: The shift towards a bio-based economy necessitates the use of renewable feedstocks. Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and non-food-competing source of sugars for microbial fermentation. biorxiv.org Additionally, waste oils and fats can be utilized as feedstocks for enzymatic or chemical conversion to octadecanol. The development of efficient processes to convert these diverse and often complex feedstocks into octadecanol is a key research challenge.

Advanced Functional Materials Based on Octadecanol Derivatives

The long alkyl chain and the reactive hydroxyl group of octadecanol make it a versatile building block for the synthesis of advanced functional materials.

Polymers and Surfactants: Octadecanol and its derivatives can be used as monomers or additives in the synthesis of polymers. For example, esters of octadecanol can act as plasticizers or lubricants in polymer formulations. The amphiphilic nature of octadecanol-derived surfactants makes them valuable in a wide range of applications, including as emulsifiers, detergents, and dispersing agents. biorxiv.orggrantome.com Future work will explore the synthesis of novel octadecanol-based polymers and surfactants with tailored properties for specific applications, such as biodegradable plastics and high-performance lubricants.

Self-Assembling Materials: The ability of long-chain alcohols to self-assemble into ordered structures is a key area of interest for the development of nanomaterials. nih.gov Octadecanol can form monolayers at interfaces, which can be used to modify surface properties or as templates for the growth of other materials. nih.gov Research into the self-assembly of octadecanol and its derivatives on different substrates could lead to the development of new functional surfaces with applications in electronics, sensors, and biomedical devices.

Table 2: Applications of Octadecanol Derivatives in Functional Materials

DerivativeApplication AreaFunction
Octadecanol EstersCosmetics, LubricantsEmollient, Plasticizer
Ethoxylated OctadecanolDetergents, EmulsionsSurfactant, Emulsifier
Octadecanol-based PolymersPlastics, CoatingsMonomer, Additive

Deepening Understanding of Ecological Roles and Environmental Transformations in Complex Systems

Understanding the ecological roles and environmental fate of octadecanol is crucial for assessing its environmental impact and for harnessing its natural functions.

Ecological Roles: Long-chain alcohols, including octadecanol, are naturally present in various organisms and ecosystems. In plants, they are components of cuticular waxes, which play a protective role against water loss and external stressors. johnshopkins.edu In insects, certain long-chain alcohols and their derivatives can act as semiochemicals, such as pheromones, influencing behavior and communication. nih.gov For instance, octadecanal (B32862), the corresponding aldehyde of octadecanol, has been identified as a male-produced aggregation pheromone in the coconut weevil. nih.gov Future research will focus on identifying the specific roles of different octadecanol isomers in various ecological interactions.

Environmental Fate and Transformation: When released into the environment, long-chain alcohols undergo various transformation processes. Biodegradation is a major pathway for their removal, with microorganisms utilizing them as a carbon source. frontiersin.orgresearchgate.net Studies have shown that long-chain alcohols up to C18 are readily biodegradable under aerobic conditions. frontiersin.org The rate of biodegradation can be influenced by factors such as the alkyl chain length and the presence of branching. researchgate.net Abiotic degradation processes, such as oxidation, can also contribute to their transformation. A deeper understanding of these processes in complex environmental matrices like soil and water is needed to accurately predict the environmental persistence and potential for bioaccumulation of different octadecanol isomers.

Integration of Multi-Omics Data for Comprehensive Biological Pathway Mapping

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the biological pathways involving octadecanol in a holistic manner.

Multi-Omics in Engineered Microbes: In the context of metabolic engineering for octadecanol production, multi-omics approaches are invaluable for identifying metabolic bottlenecks and for understanding the cellular response to the production of fatty alcohols. frontiersin.orgresearchgate.net For example, a multi-omics analysis of fatty alcohol-producing yeast strains revealed significant changes in gene expression related to cell wall stress and transporter function, providing insights for further strain improvement. frontiersin.org

Lipidomics and Pathway Elucidation: Lipidomics, the large-scale study of lipids, is a powerful tool for identifying and quantifying octadecanol and its derivatives in biological samples. mdpi.com By combining lipidomics with other omics data, such as transcriptomics and proteomics, researchers can map the metabolic pathways involved in the biosynthesis and degradation of octadecanol. This integrated approach can help to identify the enzymes and regulatory networks that control the levels of these compounds in different organisms and under various conditions.

Future research will increasingly rely on the integration of multi-omics datasets to build comprehensive models of octadecanol metabolism. These models will not only advance our fundamental understanding of lipid biology but also provide a rational basis for the development of new biotechnological applications and for assessing the ecological impact of octadecanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.